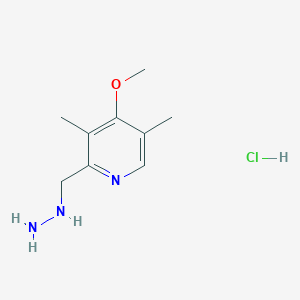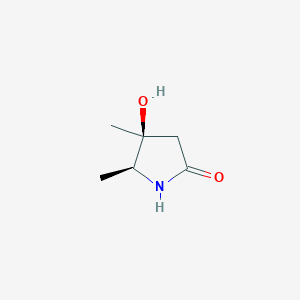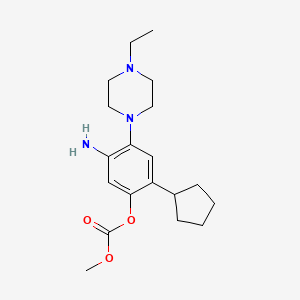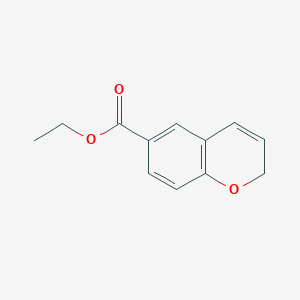
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with methoxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride typically involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinemethanol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydrazine group can form reactive intermediates that may interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
Omeprazole Sulfide: A compound with a similar pyridine structure but different functional groups.
Esomeprazole: Another pyridine derivative with distinct pharmacological properties.
Pyrmetazol: A compound with a similar core structure but different substituents
Uniqueness
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C9H16ClN3O |
|---|---|
分子量 |
217.69 g/mol |
IUPAC 名称 |
(4-methoxy-3,5-dimethylpyridin-2-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-6-4-11-8(5-12-10)7(2)9(6)13-3;/h4,12H,5,10H2,1-3H3;1H |
InChI 键 |
KVZFJDVFIYZVSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CNN.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Bicyclo[2.2.1]hept-7-yl-methanol](/img/structure/B8349611.png)



![4-{[Bis-(2-hydroxyethyl)-amino]-methyl)benzonitrile](/img/structure/B8349629.png)
![1-{4-Ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B8349639.png)
